molecular formula C8H9FN2O2 B1446509 2-Fluoro-3-methoxybenzohydrazide CAS No. 1517213-24-9

2-Fluoro-3-methoxybenzohydrazide

Cat. No. B1446509
M. Wt: 184.17 g/mol
InChI Key: DVEBLLCQBWYDFY-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxybenzohydrazide is a chemical compound with the CAS Number: 1517213-24-9 . It has a molecular weight of 184.17 . The IUPAC name for this compound is 2-fluoro-3-methoxybenzohydrazide .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-methoxybenzohydrazide is 1S/C8H9FN2O2/c1-13-6-4-2-3-5 (7 (6)9)8 (12)11-10/h2-4H,10H2,1H3, (H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Fluoro-3-methoxybenzohydrazide has a molecular weight of 184.17 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis of Fluorinated Heterocyclic Compounds

2-Fluoro-3-methoxybenzohydrazide plays a significant role in the synthesis of various fluorine-bearing compounds. Shi, Wang, and Schlosser (1996) demonstrated its utility in the efficient synthesis of fluorinated pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This showcases the versatility of 2-Fluoro-3-methoxybenzohydrazide in the creation of compounds with potential applications in pharmaceuticals and materials science (Shi, Wang, & Schlosser, 1996).

Insecticidal Activity

The compound has been explored for its role in synthesizing derivatives with insecticidal properties. Mohan et al. (2004) synthesized 1,3,4-oxadiazoles containing a phenoxyfluorophenyl group, starting from related compounds. Although these derivatives showed low insecticidal activity, this research points to the potential of using 2-Fluoro-3-methoxybenzohydrazide in developing pest control agents (Mohan et al., 2004).

Environmental Impact Studies

The compound has been investigated for its interaction with environmental processes, particularly in the degradation of phenol in methanogenic cultures. Londry and Fedorak (1993) explored the transformation and inhibitory effects of fluorophenols, including compounds related to 2-Fluoro-3-methoxybenzohydrazide, in a methanogenic consortium. This research helps in understanding the environmental fate and impact of such fluorinated compounds (Londry & Fedorak, 1993).

Liquid Crystals and Optoelectronics

2-Fluoro-3-methoxybenzohydrazide-related compounds have been studied for their applications in liquid crystals and optoelectronics. Praveen and Ojha (2012, 2014) investigated fluorinated liquid crystals, providing insights into their UV stability, which is crucial for developing advanced materials for optical and electronic applications (Praveen & Ojha, 2012), (Praveen & Ojha, 2014).

Antitumor and Anticancer Research

The potential of 2-Fluoro-3-methoxybenzohydrazide in antitumor and anticancer applications has been explored. Wang et al. (2006) synthesized fluorinated 2-arylbenzothiazoles, showing potent inhibitory activity against various cancer cell lines. This highlights the compound's relevance in developing novel cancer treatment agents (Wang et al., 2006).

Biodegradation and Environmental Microbiology

Research has also focused on the biodegradation of fluorinated compounds, including those related to 2-Fluoro-3-methoxybenzohydrazide. Mouttaki, Nanny, and McInerney (2008) investigated the metabolism of fluorinated benzoates by Syntrophus aciditrophicus, providing valuable insights into the environmental breakdown and potential bioremediation of these compounds (Mouttaki, Nanny, & McInerney, 2008).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2-Fluoro-3-methoxybenzohydrazide can be found online . It’s important to handle this compound with appropriate safety measures. In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-fluoro-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBLLCQBWYDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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